4-(Phenoxymethyl)pyridine

Physicochemical Properties Lipophilicity Drug Discovery

Secure the critical 4-substituted isomer for your R&D pipeline. 4-(Phenoxymethyl)pyridine provides a specific LogP (2.66) and spatial orientation crucial for target selectivity, making it non-interchangeable with other positional isomers. It is a validated scaffold for developing PDE10A inhibitors for CNS disorders, porphyrin-based photosensitizers for PDT, and noradrenaline reuptake inhibitors. This building block is essential for lead optimization where the phenoxymethyl group's distinct physicochemical properties are required for experimental reproducibility. Ensure supply chain integrity by sourcing this specific isomer.

Molecular Formula C12H11NO
Molecular Weight 185.22 g/mol
Cat. No. B8735893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Phenoxymethyl)pyridine
Molecular FormulaC12H11NO
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC2=CC=NC=C2
InChIInChI=1S/C12H11NO/c1-2-4-12(5-3-1)14-10-11-6-8-13-9-7-11/h1-9H,10H2
InChIKeyVYBZUXRVMWVTEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Phenoxymethyl)pyridine: A Versatile Heterocyclic Scaffold for Drug Discovery and Advanced Synthesis


4-(Phenoxymethyl)pyridine is a pyridine derivative featuring a phenoxymethyl substituent at the 4-position of the pyridine ring, with the molecular formula C12H11NO and a molecular weight of 185.22 g/mol . It serves as a key intermediate in medicinal chemistry and agrochemical synthesis [1]. The phenoxymethyl group imparts distinct physicochemical properties, including a calculated LogP of 2.66, which can influence solubility and bioavailability in lead optimization .

Critical Structural Nuances of 4-(Phenoxymethyl)pyridine for Non-Interchangeable Use


Direct substitution of 4-(phenoxymethyl)pyridine with other positional isomers or pyridine analogs is not feasible due to structure-dependent differences in physicochemical properties and biological activity. For instance, the 4-substituted phenoxymethyl group confers a specific LogP of 2.66 , which differs from the LogP of ~0.7 for unsubstituted pyridine [1], altering lipophilicity and pharmacokinetic profiles. Furthermore, research indicates that positional isomers like 3-(phenoxymethyl)pyridine may exhibit distinct reactivity and binding characteristics , underscoring that even subtle changes in substitution pattern can lead to significant deviations in performance, making informed procurement essential for experimental reproducibility.

Quantified Differentiation of 4-(Phenoxymethyl)pyridine vs. Closest Analogs


Lipophilicity Comparison: 4-(Phenoxymethyl)pyridine vs. Unsubstituted Pyridine

4-(Phenoxymethyl)pyridine exhibits a calculated LogP of 2.66 , whereas unsubstituted pyridine has a reported LogP of approximately 0.65 to 1.08 [1]. This ~1.6 to 2.0 unit increase indicates significantly higher lipophilicity.

Physicochemical Properties Lipophilicity Drug Discovery

Photodynamic Activity in Porphyrin Conjugates: 4-(Phenoxymethyl)pyridine vs. Direct Pyridyl Conjugation

A porphyrin bearing three 4-(phenoxymethyl)pyridine groups (P3N) and its zinc complex (P3NZn) exhibited photobiological activity towards A549 lung cancer cells under in vitro conditions, in contrast to a hydrophobic, photobiologically inert porphyrin synthon (NPh)TPyP with direct meso-pyridyl groups [1]. The zinc complex P3NZn showed higher hydrophilicity and intracellular singlet oxygen generation [1].

Photodynamic Therapy Porphyrin Chemistry Cancer Research

Antifungal Potential: 2,6-Bis-phenoxymethylpyridine Derivatives vs. Commercial Fungicide

Several 2,6-bis-phenoxymethylpyridine derivatives demonstrated in vitro antifungal activity against Fusarium graminearum and other phytopathogenic fungi, with some compounds (a, b, e, g, k) being more effective than the commercial fungicide hymexazol at 50 μg/mL [1].

Antifungal Agents Agrochemicals Crop Protection

High-Impact Applications of 4-(Phenoxymethyl)pyridine in Advanced Research


Development of Photodynamic Therapy (PDT) Agents for Cancer

4-(Phenoxymethyl)pyridine is essential for synthesizing porphyrin-based photosensitizers with tunable photophysical properties. As demonstrated by Mazumder et al. [1], its incorporation into a porphyrin framework ruptures π-conjugation, enabling photodynamic activity against cancer cells like A549. Researchers can use this compound to design novel PDT agents with improved hydrophilicity and singlet oxygen generation.

Lead Optimization in Medicinal Chemistry for CNS and Kinase Inhibitors

The phenoxymethylpyridine core is a privileged scaffold in drug discovery. For example, it appears in patents for substituted phenoxypyridines as treatments for hyper-proliferative disorders [2], and as PDE10A inhibitors for CNS disorders [3]. The 4-substituted isomer offers a specific spatial orientation that can be leveraged to modulate target binding and selectivity, as evidenced by its use in developing noradrenaline reuptake inhibitors [4].

Design and Synthesis of Next-Generation Antifungal Agrochemicals

The phenoxymethylpyridine scaffold, including the 4-substituted variant, is a validated pharmacophore for antifungal activity. Studies on related 2,6-bis-phenoxymethylpyridines show promising in vitro efficacy against crop-damaging fungi like Fusarium graminearum, outperforming commercial fungicides [5]. This positions 4-(phenoxymethyl)pyridine as a key intermediate for synthesizing and screening new antifungal leads for agricultural applications.

Radioligand Development for PET Imaging

Pyridine derivatives with phenoxymethyl groups are explored as PET imaging ligands. For instance, related phenoxymethylpyridine derivatives have been evaluated as PDE10A inhibitors for in vivo brain imaging [6]. The 4-(phenoxymethyl)pyridine building block can be utilized to synthesize and screen new radiolabeled probes with optimal lipophilicity (LogP 2.66) for imaging specific targets in neuroscience and oncology.

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